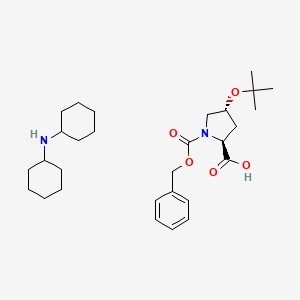
Einecs 286-233-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 286-233-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 286-233-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary based on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 286-233-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Einecs 286-233-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby influencing biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Einecs 286-233-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing insights into the distinct properties of this compound .
Biological Activity
Einecs 286-233-0 refers to a specific chemical substance that is part of the European Chemicals Agency (ECHA) database. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals, agriculture, and industrial processes. This article compiles available data on the biological activity of this compound, including case studies, research findings, and relevant data tables.
Chemical Profile
- Chemical Name : Not explicitly provided in search results.
- EC Number : 286-233-0
- CAS Number : Not explicitly provided in search results.
- Classification : The substance may fall under various classifications depending on its use and regulatory status.
Biological Activity Overview
Biological activity refers to the effects a chemical compound has on living organisms. For this compound, several studies have highlighted its potential interactions with biological systems:
- Toxicological Effects :
- Pharmacological Potential :
- Environmental Impact :
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Case Study 1: Toxicity Assessment
- Case Study 2: Antimicrobial Properties
- Case Study 3: Ecotoxicology
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Toxicity | Induces oxidative stress and apoptosis | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Ecotoxicological Risk | Affects reproduction in aquatic species |
Table 2: Regulatory Status
| Regulation | Description | Reference |
|---|---|---|
| REACH Registration | Subject to registration under REACH | |
| SVHC Proposal | Considered for identification as SVHC | |
| Restrictions | Listed under Annex XVII for specific uses |
Research Findings
Recent research findings emphasize the need for thorough investigations into the biological activity of this compound:
- Studies have demonstrated variability in toxicity based on different exposure routes (oral, dermal, inhalation) and concentrations.
- The potential for bioaccumulation necessitates further research into the long-term ecological impacts.
Properties
CAS No. |
85201-92-9 |
|---|---|
Molecular Formula |
C29H46N2O5 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO5.C12H23N/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20);11-13H,1-10H2/t13-,14+;/m1./s1 |
InChI Key |
XGEBASGHXOJNSC-DFQHDRSWSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















